molecular formula C18H11Cl2NO3 B2684657 4-chloro-N-[6-(4-chlorophenyl)-2-oxopyran-3-yl]benzamide CAS No. 338747-88-9

4-chloro-N-[6-(4-chlorophenyl)-2-oxopyran-3-yl]benzamide

Cat. No.: B2684657
CAS No.: 338747-88-9
M. Wt: 360.19
InChI Key: IOCGWTOKMKNROA-UHFFFAOYSA-N
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Description

4-chloro-N-[6-(4-chlorophenyl)-2-oxopyran-3-yl]benzamide is a chemical compound with a complex structure that includes both chlorinated aromatic rings and a pyranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[6-(4-chlorophenyl)-2-oxopyran-3-yl]benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 6-(4-chlorophenyl)-2-oxopyran-3-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[6-(4-chlorophenyl)-2-oxopyran-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic rings, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Scientific Research Applications

4-chloro-N-[6-(4-chlorophenyl)-2-oxopyran-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[6-(4-chlorophenyl)-2-oxopyran-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-chlorophenyl)benzamide
  • 3-chloro-N-(4-chlorophenyl)benzamide
  • 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines

Uniqueness

4-chloro-N-[6-(4-chlorophenyl)-2-oxopyran-3-yl]benzamide is unique due to the presence of both chlorinated aromatic rings and a pyranone moiety, which imparts distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-chloro-N-[6-(4-chlorophenyl)-2-oxopyran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2NO3/c19-13-5-1-11(2-6-13)16-10-9-15(18(23)24-16)21-17(22)12-3-7-14(20)8-4-12/h1-10H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCGWTOKMKNROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C(=O)O2)NC(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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